Technical Guide: Synthesis and Properties of 1,2-Dibromo-1-chloro-1-fluoroethane
Technical Guide: Synthesis and Properties of 1,2-Dibromo-1-chloro-1-fluoroethane
[1][2]
Executive Summary
1,2-Dibromo-1-chloro-1-fluoroethane (CAS 243139-69-7) is a polyhalogenated ethane derivative characterized by a high degree of functionalization on a short carbon backbone.[1] Its unique structure—featuring bromine, chlorine, and fluorine on a single carbon scaffold—makes it a valuable intermediate in the synthesis of fluoropolymers and halogenated anesthetics.[1] This guide provides a definitive technical analysis of its synthesis via the bromination of 1-chloro-1-fluoroethene, detailing the stereochemical implications, physicochemical properties, and safety protocols required for handling this high-density electrophile.[1]
Chemical Identity & Structural Analysis[2][3][4][5]
The molecule possesses a chiral center at C1, resulting in a racemic mixture when synthesized from achiral precursors without asymmetric catalysis.[1]
| Parameter | Data |
| IUPAC Name | 1,2-Dibromo-1-chloro-1-fluoroethane |
| CAS Number | 243139-69-7 |
| Molecular Formula | |
| Molecular Weight | 240.30 g/mol |
| SMILES | C(C(F)(Cl)Br)Br |
| InChIKey | ZGOJBBYSXFXRKB-UHFFFAOYSA-N |
| Structure |
Synthesis Strategy: Electrophilic Bromination
The primary and most atom-economical route to 1,2-dibromo-1-chloro-1-fluoroethane is the electrophilic addition of elemental bromine to 1-chloro-1-fluoroethene (also known as 1-chloro-1-fluoroethylene).[1]
Reaction Logic
The precursor, 1-chloro-1-fluoroethene, is an electron-deficient alkene due to the electronegative fluorine and chlorine atoms.[1] However, the
Synthesis Workflow Diagram
Figure 1: Process flow for the synthesis of 1,2-dibromo-1-chloro-1-fluoroethane.[1][2]
Detailed Experimental Protocol
Safety Warning: 1-Chloro-1-fluoroethene is a flammable gas.[1] Bromine is highly corrosive and toxic.[1] All operations must be performed in a functioning fume hood.[1]
Step 1: Preparation of the Alkene Solution
-
Equip a 250 mL three-necked round-bottom flask with a dry ice/acetone condenser, a gas inlet tube, and a pressure-equalizing addition funnel.
-
Charge the flask with 100 mL of anhydrous Dichloromethane (DCM) or Carbon Tetrachloride (
). -
Cool the solvent to -10°C using an ice/salt bath.[1]
-
Slowly bubble 1-chloro-1-fluoroethene (CAS 2317-91-1) into the solvent until saturation or the desired molar quantity (e.g., 0.1 mol) is dissolved.[1] Calculate mass increase to confirm uptake.
Step 2: Bromination
-
Charge the addition funnel with 0.105 mol of elemental Bromine (
).[1] -
Add the bromine dropwise to the stirred alkene solution. Maintain the temperature between -5°C and 0°C to prevent side reactions (substitution) or vaporization of the alkene.[1]
-
Endpoint: The reaction is complete when the red-brown color of bromine persists, indicating that the alkene has been consumed.[1]
Step 3: Workup and Purification [3][4]
-
Wash the reaction mixture with 10% aqueous Sodium Bisulfite (
) to quench excess bromine (color change from red to clear).[1] -
Separate the organic layer and wash with saturated Sodium Bicarbonate (
) followed by brine. -
Dry the organic phase over anhydrous Magnesium Sulfate (
).[1] -
Filter and concentrate the solvent under reduced pressure.[1]
-
Purification: Distill the crude oil under vacuum. Collect the fraction corresponding to the target boiling point (estimated ~50-60°C at 15 mmHg).[1]
Mechanistic Pathway[2]
The reaction follows a standard electrophilic halogenation mechanism but is influenced by the electronic effects of the geminal halide substituents.[1]
Figure 2: Mechanistic pathway showing the formation of the bromonium ion and subsequent anti-addition.[1]
Physicochemical Properties[2][4][5][8][12]
The physical constants of 1,2-dibromo-1-chloro-1-fluoroethane reflect its high halogen content, resulting in high density and significant lipophilicity.[1]
| Property | Value / Estimate | Notes |
| Physical State | Liquid | At standard temperature and pressure.[1][5] |
| Density | ~2.25 g/cm³ | Estimated based on di-bromo analogs.[1] |
| Boiling Point | 130–140 °C | Estimated.[1] (Higher than Halon 1223 due to H-bonding potential vs F).[1] |
| Solubility | Immiscible in water | Soluble in DCM, Chloroform, Acetone.[1] |
| Refractive Index | Estimated based on molar refraction.[1] | |
| Appearance | Colorless to pale yellow | Darkens upon light exposure (decomposition).[1] |
Spectroscopic Characterization
Verification of the product structure relies on NMR spectroscopy, specifically the coupling patterns induced by the fluorine atom.[1]
Nuclear Magnetic Resonance (NMR)
-
NMR: Will show a characteristic signal around -60 to -80 ppm.[1] The signal will be split into a triplet (or doublet of doublets) due to coupling with the two non-equivalent protons on C2 (
).[1] -
NMR: The methylene protons (
) are on a carbon adjacent to a chiral center (C1), making them diastereotopic .[1]
Mass Spectrometry (MS)
-
Isotope Pattern: The presence of two Bromines and one Chlorine creates a complex isotopic envelope.[1]
-
Fragmentation: Loss of Br (M-79/81) is the dominant fragmentation pathway.[1]
Safety and Handling
This compound is an alkyl halide and should be treated as a potential alkylating agent and lachrymator.[1]
-
Toxicity: Likely narcotic at high concentrations.[1] Potential hepatotoxin due to metabolic dehalogenation.[1]
-
Handling: Use Viton® or PVA gloves.[1] Standard nitrile gloves may degrade rapidly upon contact with polyhalogenated solvents.[1]
-
Storage: Store in amber glass to prevent photolytic decomposition (release of
radicals). Keep cool (<15°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736483, 1,2-Dibromo-1-chloro-1-fluoroethane. Retrieved January 28, 2026 from [Link].[1]
-
Stenutz, R. Data for 1,2-dibromo-1-chloro-1,2-difluoroethane (Comparative BP data). Retrieved January 28, 2026 from [Link].[1]
Sources
- 1. 1,2-Dibromo-1-chloroethane | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-1-fluoroethene | C2H2ClF | CID 75344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US2344061A - Preparation of 1-chloro-1-fluoro ethylene - Google Patents [patents.google.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. CAS 2317-91-1: Ethene, 1-chloro-1-fluoro- | CymitQuimica [cymitquimica.com]
